molecular formula C24H25N3O2S B5121564 3-(3-BUTOXYBENZOYL)-1-[4-(PYRIDIN-4-YLMETHYL)PHENYL]THIOUREA

3-(3-BUTOXYBENZOYL)-1-[4-(PYRIDIN-4-YLMETHYL)PHENYL]THIOUREA

Cat. No.: B5121564
M. Wt: 419.5 g/mol
InChI Key: VVONWEFAQAZQDE-UHFFFAOYSA-N
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Description

3-(3-Butoxybenzoyl)-1-[4-(pyridin-4-ylmethyl)phenyl]thiourea is a complex organic compound that features a thiourea group, a butoxybenzoyl moiety, and a pyridinylmethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butoxybenzoyl)-1-[4-(pyridin-4-ylmethyl)phenyl]thiourea typically involves multiple steps:

    Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form 3-butoxybenzoyl chloride.

    Formation of the Pyridinylmethylphenyl Intermediate: Separately, 4-(pyridin-4-ylmethyl)aniline is synthesized through the reaction of 4-pyridinecarboxaldehyde with aniline in the presence of a reducing agent.

    Coupling Reaction: The final step involves the reaction of 3-butoxybenzoyl chloride with 4-(pyridin-4-ylmethyl)aniline in the presence of thiourea to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butoxybenzoyl)-1-[4-(pyridin-4-ylmethyl)phenyl]thiourea can undergo various types of chemical reactions:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(3-Butoxybenzoyl)-1-[4-(pyridin-4-ylmethyl)phenyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Butoxybenzoyl)-1-[4-(pyridin-4-ylmethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Butoxybenzoyl)-1-[4-(pyridin-4-ylmethyl)phenyl]thiourea is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-butoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-2-3-15-29-22-6-4-5-20(17-22)23(28)27-24(30)26-21-9-7-18(8-10-21)16-19-11-13-25-14-12-19/h4-14,17H,2-3,15-16H2,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVONWEFAQAZQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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